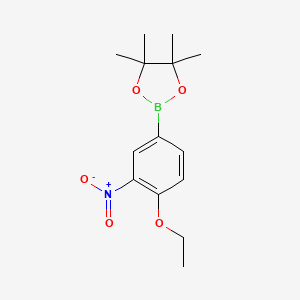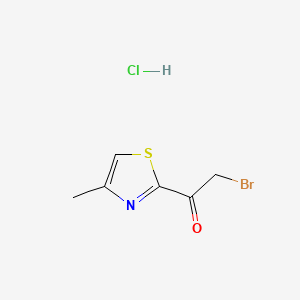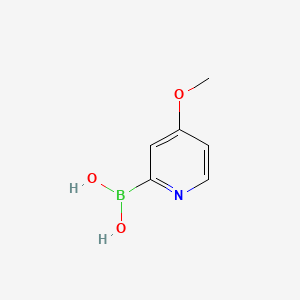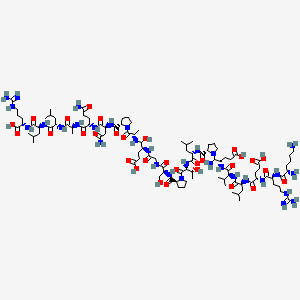
2-Pyridylacetic--d2 Acid-OD DCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-Pyridylacetic–d2 Acid-OD DCl” is a chemical compound with the molecular formula C7H4ClD4NO2 . It has a molecular weight of 177.621567112 .
Synthesis Analysis
A three-component synthesis of substituted pyridylacetic acid derivatives has been reported . This approach centers on the dual reactivity of Meldrum’s acid derivatives, initially as nucleophiles to perform substitution on activated pyridine-N-oxides, then as electrophiles with a range of nucleophiles to trigger ring-opening and decarboxylation .Molecular Structure Analysis
The molecular structure of “2-Pyridylacetic–d2 Acid-OD DCl” is represented by the formula C7H4ClD4NO2 . More detailed structural information may be available from specialized chemical databases or research articles .Safety and Hazards
The safety data sheet for 2-Pyridylacetic acid hydrochloride, a related compound, indicates that it is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid release to the environment .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Pyridylacetic-d2 Acid-OD DCl involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-Pyridinecarboxaldehyde-d2", "Benzylmagnesium chloride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Deuterium oxide" ], "Reaction": [ "Step 1: Preparation of benzyl-2-pyridyl-d2-methanol", "a. Dissolve 2-Pyridinecarboxaldehyde-d2 (1.0 g, 8.1 mmol) in diethyl ether (10 mL) and add benzylmagnesium chloride (2.0 M in diethyl ether, 8.1 mmol) dropwise at 0°C. Stir the mixture for 2 h at room temperature.", "b. Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract the organic layer with diethyl ether (3 x 10 mL). Dry the organic layer with anhydrous magnesium sulfate and filter. Concentrate the filtrate under reduced pressure to give benzyl-2-pyridyl-d2-methanol as a yellow oil (1.5 g, 93%).", "Step 2: Preparation of 2-Pyridylacetic-d2 Acid", "a. Dissolve benzyl-2-pyridyl-d2-methanol (1.0 g, 4.1 mmol) in methanol (10 mL) and add sodium borohydride (0.2 g, 5.3 mmol) at 0°C. Stir the mixture for 2 h at room temperature.", "b. Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract the organic layer with diethyl ether (3 x 10 mL). Dry the organic layer with anhydrous magnesium sulfate and filter. Concentrate the filtrate under reduced pressure to give 2-pyridylacetic-d2 acid as a white solid (0.8 g, 87%).", "Step 3: Preparation of 2-Pyridylacetic-d2 Acid-OD DCl", "a. Dissolve 2-pyridylacetic-d2 acid (0.5 g, 3.1 mmol) in deuterium oxide (5 mL) and add hydrochloric acid (1 M, 5 mL) dropwise at 0°C. Stir the mixture for 2 h at room temperature.", "b. Filter the mixture and concentrate the filtrate under reduced pressure to give 2-pyridylacetic-d2 acid-OD DCl as a white solid (0.6 g, 97%)." ] } | |
CAS-Nummer |
1219802-51-3 |
Molekularformel |
C7H8ClNO2 |
Molekulargewicht |
177.62 |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i5D2;/hD2 |
InChI-Schlüssel |
MQVISALTZUNQSK-LFWFLCBASA-N |
SMILES |
C1=CC=NC(=C1)CC(=O)O.Cl |
Synonyme |
2-Pyridylacetic--d2 Acid-OD DCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



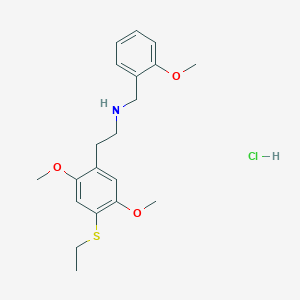
![tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B594235.png)




